N-(furan-2-ylmethyl)-3,3-diphenylpropanamide
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Overview
Description
N-(furan-2-ylmethyl)-3,3-diphenylpropanamide is an organic compound that belongs to the class of amides It features a furan ring, a diphenylpropanamide moiety, and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with furan-2-ylmethanamine. The reaction is carried out under mild conditions using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) in a suitable solvent like dichloromethane . The reaction mixture is stirred at room temperature, and the product is purified by crystallization or flash chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance reaction rates and yields, making the process more efficient . The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-3,3-diphenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The furan ring and amide group can interact with biological molecules, potentially inhibiting or modulating their activity . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with potential biological activities.
Furan-2-ylmethyl furan-2-carboxylate: A related compound with similar structural features.
Uniqueness
N-(furan-2-ylmethyl)-3,3-diphenylpropanamide is unique due to its combination of a furan ring and a diphenylpropanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other furan derivatives .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-20(21-15-18-12-7-13-23-18)14-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIMFKBERMXMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367343 |
Source
|
Record name | N-(furan-2-ylmethyl)-3,3-diphenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5685-82-5 |
Source
|
Record name | N-(furan-2-ylmethyl)-3,3-diphenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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